Boc-d-cys(trt)-oh Boc-d-cys(trt)-oh
Brand Name: Vulcanchem
CAS No.: 87494-13-1
VCID: VC21542987
InChI: InChI=1S/C27H29NO4S/c1-26(2,3)32-25(31)28-23(24(29)30)19-33-27(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23H,19H2,1-3H3,(H,28,31)(H,29,30)/t23-/m1/s1
SMILES: CC(C)(C)OC(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
Molecular Formula: C27H29NO4S
Molecular Weight: 463.6 g/mol

Boc-d-cys(trt)-oh

CAS No.: 87494-13-1

Cat. No.: VC21542987

Molecular Formula: C27H29NO4S

Molecular Weight: 463.6 g/mol

* For research use only. Not for human or veterinary use.

Boc-d-cys(trt)-oh - 87494-13-1

CAS No. 87494-13-1
Molecular Formula C27H29NO4S
Molecular Weight 463.6 g/mol
IUPAC Name (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-tritylsulfanylpropanoic acid
Standard InChI InChI=1S/C27H29NO4S/c1-26(2,3)32-25(31)28-23(24(29)30)19-33-27(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23H,19H2,1-3H3,(H,28,31)(H,29,30)/t23-/m1/s1
Standard InChI Key JDTOWOURWBDELG-HSZRJFAPSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
SMILES CC(C)(C)OC(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O

Chemical Properties and Structure

Molecular Information

Boc-D-Cys(Trt)-OH possesses a molecular formula of C27H29NO4S with a molecular weight of 463.6 g/mol . Its complete IUPAC name is 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-tritylsulfanylpropanoic acid . The compound's structure features several key functional groups that contribute to its utility in peptide synthesis:

  • A D-cysteine core structure with inverted stereochemistry at the alpha-carbon

  • A tert-butyloxycarbonyl group protecting the amino function

  • A trityl group (three phenyl rings attached to a central carbon) protecting the thiol side chain

  • A free carboxylic acid group for peptide bond formation

Physical Properties

The physical properties of Boc-D-Cys(Trt)-OH are summarized in the following table:

PropertyValueSource
AppearanceWhite to off-white crystalline powder
Molecular Weight463.6 g/mol
Molecular FormulaC27H29NO4S
Melting PointSimilar to L-isomer (143-146°C)
SolubilitySoluble in DMF, DCM, THF; limited water solubility
Optical Rotation[α]20/D expected to be opposite to L-isomer

The compound is generally stored under refrigeration (2-8°C) to maintain its chemical integrity and prevent degradation of the protecting groups .

Applications in Peptide Synthesis

Role in Solid-Phase Peptide Synthesis

Boc-D-Cys(Trt)-OH plays a crucial role in solid-phase peptide synthesis (SPPS), particularly in Boc chemistry approaches. The compound allows for the strategic incorporation of D-cysteine residues into peptide sequences. The protected thiol group remains stable during peptide elongation, preventing unwanted disulfide formation or other side reactions .

The general incorporation process involves:

  • Activation of the carboxylic acid group of Boc-D-Cys(Trt)-OH

  • Coupling to the free amino group of the growing peptide chain

  • Deprotection of the Boc group to expose a new amino terminus

  • Continuation of the peptide synthesis cycle

The trityl protection remains intact during these coupling-deprotection cycles, only being removed in the final deprotection steps or under specific orthogonal deprotection conditions.

Coupling Efficiency and Optimization

Research data related to cysteine coupling efficiency reveals that reaction conditions significantly impact both coupling success and stereochemical integrity. The following table presents data on coupling conditions for cysteine derivatives:

Coupling ReagentBaseAdditiveCoupling EfficiencyRacemization RateSource
HCTUDIEA6-Cl-HOBtHigh8.0%
HCTUTMP6-Cl-HOBtLow1.3%
HCTUPS6-Cl-HOBtHigh2.0%
HCTUDBU6-Cl-HOBtHigh2.1%
DIC-HOBtModerate0.1%

While this data is derived from studies with L-cysteine derivatives, it provides valuable guidance for optimizing coupling conditions for Boc-D-Cys(Trt)-OH as well. The results suggest that DIC/HOBt combination offers the lowest racemization potential, which is particularly important for maintaining the stereochemical integrity of the D-isomer .

Structural Comparisons and Related Compounds

Comparison with Related Protected Cysteine Derivatives

Several protected cysteine derivatives serve similar functions in peptide synthesis. The following table compares Boc-D-Cys(Trt)-OH with related compounds:

CompoundCAS NumberMolecular WeightKey FeaturesSource
Boc-D-Cys(Trt)-OH87494-13-1463.6D-isomer with Boc/Trt protection
Boc-Cys(Trt)-OH21947-98-8463.59L-isomer with identical protection
Boc-cys(trt)-osu75179-29-2560.7Activated ester of L-isomer
Fmoc-Cys(Trt)-OH--Alternative N-protection strategy

Research Applications

Peptide Therapeutic Development

Boc-D-Cys(Trt)-OH has found extensive applications in peptide therapeutic development, particularly in scenarios requiring:

  • Enhanced proteolytic stability against enzymatic degradation

  • Specific conformational constraints to improve target binding

  • Novel disulfide bridging patterns for structural stabilization

  • Development of peptide-based drugs with improved bioavailability

The strategic incorporation of D-cysteine residues can dramatically alter the biological properties of peptides, often leading to improved therapeutic potential and pharmacokinetic properties.

Specialized Synthetic Applications

Beyond standard peptide synthesis, Boc-D-Cys(Trt)-OH has been employed in several specialized applications:

  • Development of cyclic peptides through thiol-based cyclization strategies

  • Creation of peptide-based imaging agents utilizing the thiol functionality for conjugation

  • Synthesis of peptide-drug conjugates where controlled release mechanisms are mediated by disulfide bonds

  • Design of peptide ligands with enhanced binding selectivity for biological targets

These applications highlight the versatility of this protected amino acid derivative in modern biochemical research.

ParameterRecommendationSource
Storage Temperature2-8°C, protected from light
Container TypeTightly closed, moisture-resistant
Handling EnvironmentDry conditions, avoid prolonged air exposure
Safety ClassificationCombustible solid
Personal Protective EquipmentEyeshields, gloves, type N95 respirator (US)

These precautions help prevent degradation of the protecting groups and maintain the stereochemical purity of the compound during storage and handling.

Compatibility with Synthesis Methods

Boc-D-Cys(Trt)-OH demonstrates compatibility with various peptide synthesis approaches:

  • Boc-based solid-phase peptide synthesis on various resins

  • Solution-phase peptide synthesis for fragment condensation

  • Hybrid synthesis methods combining solid-phase and solution techniques

  • Microwave-assisted peptide synthesis for accelerated reaction times

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